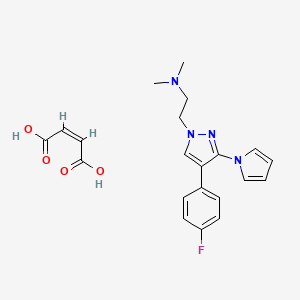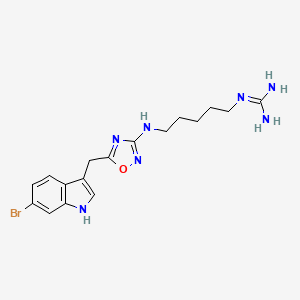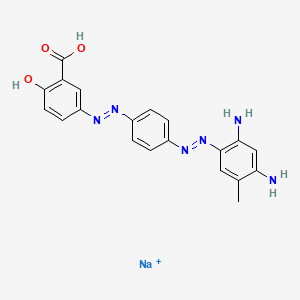![molecular formula C₁₉H₂₁ClF₃N₅O₂ B560532 (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1946010-79-2](/img/structure/B560532.png)
(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
説明
SAR405 R enantiomer is an enantiomer of SAR405. SAR405 is a PIK3C3/Vps34 inhibitor.
科学的研究の応用
Inhibitor of PIK3C3/Vps34
The SAR405 R enantiomer is known to be an inhibitor of PIK3C3/Vps34 . PIK3C3/Vps34 is a class III phosphoinositide 3-kinase that plays a central role in autophagy, a process that is involved in cellular degradation and recycling. By inhibiting PIK3C3/Vps34, the SAR405 R enantiomer can potentially regulate autophagy, which has implications in various diseases including cancer and neurodegenerative disorders.
Less Active Enantiomer of SAR405
The SAR405 R enantiomer is the less active enantiomer of SAR405 . Enantiomers are molecules that are mirror images of each other and cannot be superimposed. While they share the same chemical formula, their different spatial arrangements can result in different chemical behaviors. The SAR405 R enantiomer’s less active nature compared to its counterpart could make it a useful control in experiments involving SAR405.
Food Safety and Human Health
The analysis of enantiomers, including the SAR405 R enantiomer, in food has significant implications for food safety and human health . Conventional analytical methods employed for enantiomer analysis, such as gas chromatography and high-performance liquid chromatography, are characterized by their labor-intensive nature and lengthy analysis times . The development of rapid and reliable biosensors for the analysis of enantiomers in food is a promising area of research .
Development of Biosensors
The SAR405 R enantiomer could potentially be used in the development of biosensors for the analysis of enantiomers in food . These sensors could replace expensive reagents, offer real-time analysis capabilities, and provide a low-cost screening method for enantiomers .
Authentication of Food Products
The detection of chiral substances in food, including the SAR405 R enantiomer, holds significant importance as it can authenticate food products and ensure their safety . For example, analyzing the enantiomeric forms of amino acids can reveal microbial contamination .
Research in Chiral Substances
Chiral substances, such as the SAR405 R enantiomer, are present in various biological entities, including sugars, proteins, and nucleic acids, and they play essential roles in vital biological processes . Research into these chiral substances can provide valuable insights into these biological processes and potentially lead to the development of new therapeutic strategies.
作用機序
Target of Action
The primary target of the SAR405 R enantiomer, also known as ®-1-((5-Chloropyridin-3-yl)methyl)-8-(®-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, is PIK3C3/Vps34 . This target is a lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) and plays a significant role in autophagy .
Mode of Action
SAR405 R enantiomer inhibits the catalytic activity of PIK3C3 . This inhibition disrupts vesicle trafficking from late endosomes to lysosomes . It also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition .
Biochemical Pathways
The inhibition of PIK3C3 by SAR405 R enantiomer affects the autophagy pathway . Autophagy is a lysosome-dependent mechanism of intracellular degradation that eliminates protein aggregates and damaged organelles . Under stress conditions, this mechanism can be upregulated, allowing cell survival via the degradation and recycling of proteins, carbohydrates, and lipids .
Pharmacokinetics
It’s known that sar405 has a binding equilibrium constant k d of 15 nM and an on-target IC50 activity on GFP-FYVE HeLa cells of 27 nM .
Result of Action
The inhibition of PIK3C3 by SAR405 R enantiomer disrupts the late endosome and lysosome compartments, resulting in a dysfunction of lysosomes . This disruption inhibits autophagy, which can lead to a reduction in cell proliferation, particularly in renal tumor cells .
Action Environment
It’s known that the compound’s action can be influenced by cellular stress conditions, which can upregulate autophagy .
特性
IUPAC Name |
(8R)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDQRCUBFSRAFI-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)N3CC[C@@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)


![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)


![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)